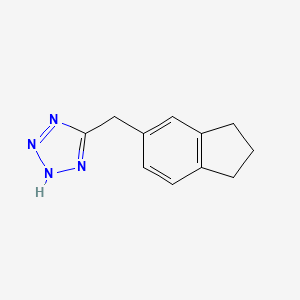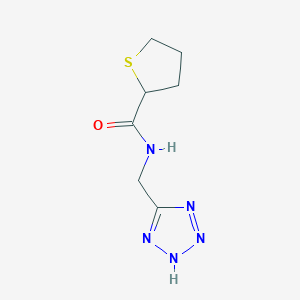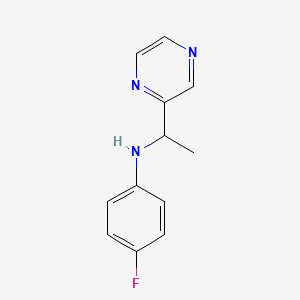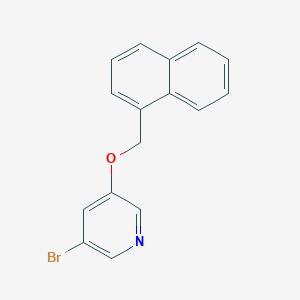
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole, also known as DIT, is a tetrazole derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies.
科学的研究の応用
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been shown to have potential in the treatment of cardiovascular diseases and diabetes.
作用機序
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole is not fully understood. However, studies have shown that it may act by inhibiting the expression of pro-inflammatory cytokines and chemokines. 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase antioxidant enzyme activity. 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been shown to improve glucose metabolism and reduce insulin resistance.
実験室実験の利点と制限
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for cell-based assays. 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole is also stable in solution and can be easily synthesized in large quantities. However, one of the limitations of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole. One area of focus is the development of new synthetic methods to improve the yield and purity of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole. Another area of focus is the investigation of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole's potential use in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole and its potential use in the treatment of cardiovascular diseases and diabetes.
Conclusion:
In conclusion, 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole, or 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole, is a small molecule that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, cardiovascular diseases, and diabetes. Although the mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole is not fully understood, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Further research is needed to fully understand the potential of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole and its future applications in the field of medicine.
合成法
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene with sodium azide and then with acetic anhydride. The resulting compound is then treated with hydrazine hydrate to yield the final product, 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole. The synthesis method of 5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole has been optimized to ensure high yield and purity.
特性
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-9-5-4-8(6-10(9)3-1)7-11-12-14-15-13-11/h4-6H,1-3,7H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGSHHXLUFNPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-inden-5-ylmethyl)-2H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)


![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)


![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
